![molecular formula C18H14F4N2OS B2863834 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851807-08-4](/img/structure/B2863834.png)
[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalyst- and Solvent-Free Synthesis
An efficient approach for the synthesis of related compounds involves catalyst- and solvent-free conditions, leveraging microwave-assisted techniques for regioselective synthesis. This methodology facilitates the preparation of heterocyclic amides as strategic intermediates, which are crucial for further chemical transformations. The process exemplifies advancements in green chemistry by minimizing the use of hazardous solvents and catalysts, thereby reducing environmental impact and enhancing safety (Moreno-Fuquen et al., 2019).
Fluorination of Fluorophores
Fluorination is a key strategy to enhance the photostability and improve the spectroscopic properties of fluorophores. The synthesis of fluorinated benzophenones and related compounds, such as xanthones, acridones, and thioxanthones, involves iterative nucleophilic aromatic substitution reactions. These reactions enable access to a wide variety of novel fluorinated fluorophores, demonstrating the significance of fluorination in developing advanced materials for optical and electronic applications (Woydziak et al., 2012).
Antimycobacterial Activity
Compounds structurally related to [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone have been evaluated for their antimycobacterial activities. Specifically, derivatives have shown significant activity against isoniazid-resistant Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance and developing new antimycobacterial agents (Ali & Yar, 2007).
Development of Novel Materials
Research into the synthesis and characterization of oligobenzimidazoles reveals the potential of these compounds in material science, particularly for applications in electrochemical, electrical, optical, thermal, and rectification properties. Such studies underscore the versatility of these compounds in creating materials with specific properties for advanced technological applications (Anand & Muthusamy, 2018).
Crystal Structure and Docking Studies
Crystallographic studies of related compounds provide insights into their molecular structures, facilitating the understanding of their physicochemical properties and interactions with biological targets. These studies are crucial for the rational design of compounds with desired biological activities, including antimicrobial properties (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-4-2-1-3-13(15)11-26-17-23-9-10-24(17)16(25)12-5-7-14(8-6-12)18(20,21)22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQXKJKZRLJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


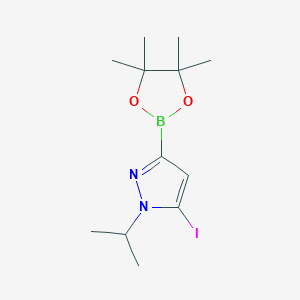
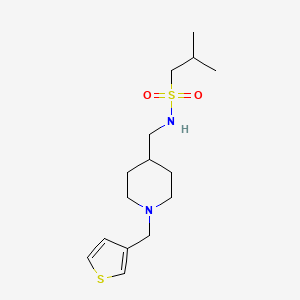
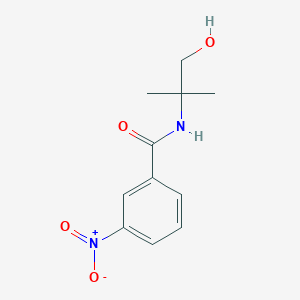
methanone](/img/structure/B2863755.png)

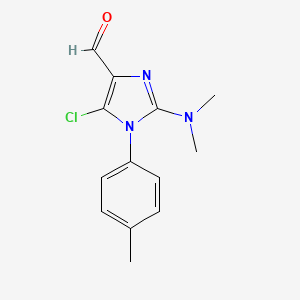
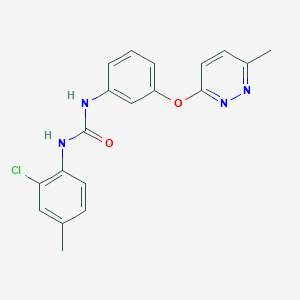
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2863767.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
